4-Deoxy-d-glucopyranose

Description

Overview of Deoxy Sugars in Carbohydrate Chemistry and Biochemistry

Deoxy sugars are monosaccharides that have had at least one of their hydroxyl (-OH) groups replaced by a hydrogen (-H) atom. wikipedia.org This seemingly minor modification results in a significant alteration of the sugar's chemical properties and biological functions. In carbohydrate chemistry, the absence of a hydroxyl group at a specific position can influence the molecule's reactivity, conformational stability, and its ability to form glycosidic bonds.

In the realm of biochemistry, deoxy sugars are integral components of a vast array of biomolecules. rsc.org Perhaps the most well-known example is 2-deoxy-D-ribose, the foundational sugar unit of deoxyribonucleic acid (DNA). libretexts.org Other naturally occurring deoxy sugars include L-fucose (6-deoxy-L-galactose), a key component of cell surface oligosaccharides involved in recognition events, and rhamnose (6-deoxy-L-mannose), which is found in many plant glycosides. wikipedia.orgrsc.org The presence of deoxygenated sugar units in various antibiotics and other therapeutic agents has been linked to their biological activities, such as enhanced receptor affinity or improved efficacy. rsc.orgrsc.org

The biosynthesis of deoxy sugars in organisms like Escherichia coli can occur through pathways involving aldol (B89426) condensation or the conversion of a ribose sugar at the nucleotide or nucleoside level. wikipedia.org The deoxygenation of carbohydrates is a subject of great interest, with considerable research dedicated to developing methods for the selective reduction of hydroxyl groups. rsc.orgrsc.org

Importance of Structural Modifications in Monosaccharides for Biochemical Research

The structural modification of monosaccharides is a cornerstone of biochemical research, providing invaluable tools to probe and understand complex biological systems. numberanalytics.com These modifications, which include changes to functional groups, stereochemistry, and the introduction of non-natural moieties, allow scientists to investigate the specific roles of different parts of a sugar molecule in biological processes. numberanalytics.combiosynth.com

Modified monosaccharides can serve as:

Probes for Enzyme-Substrate Interactions: By systematically altering the structure of a natural substrate, researchers can identify the key functional groups required for enzyme recognition and catalysis. rsc.orgrsc.org

Enzyme Inhibitors: Deoxy sugars and other modified monosaccharides can act as competitive or non-competitive inhibitors of enzymes involved in carbohydrate metabolism and processing. rsc.orgrsc.org This is crucial for studying metabolic pathways and for the development of therapeutic agents.

Building Blocks for Novel Biomolecules: Chemically modified monosaccharides are used to synthesize more complex carbohydrates with tailored properties, such as enhanced stability, solubility, or bioavailability. biosynth.com

Tools for Glycodiversification: The modification or replacement of sugar units in bioactive natural products can lead to the discovery of new therapeutic agents with improved efficacy. rsc.orgrsc.org

The functional properties of monosaccharide derivatives, such as their solubility, reactivity, and binding affinity, are directly influenced by their structural characteristics. numberanalytics.com Furthermore, their biological properties, including biocompatibility and bioactivity, are critical for their application in medicine and biotechnology. numberanalytics.com

Contextualizing 4-Deoxy-D-glucopyranose within Deoxysugar Research

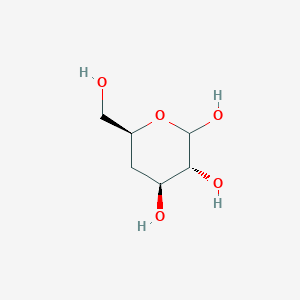

This compound, also known as 4-deoxy-D-xylo-hexose, is a specific deoxy sugar where the hydroxyl group at the C4 position of D-glucose has been replaced by a hydrogen atom. Like other hexoses, it can exist in both open-chain and cyclic forms, with the pyranose (six-membered ring) form being predominant in solution. The removal of the C4 hydroxyl group significantly alters the molecule's properties and interactions compared to its parent sugar, D-glucose.

In the broader context of deoxy sugar research, this compound and its derivatives serve as important tools for studying biochemical pathways. For instance, activated forms like TDP-4-keto-6-deoxy-α-D-glucose are key intermediates in the biosynthesis of a wide variety of other deoxysugars found in natural products, including many antibiotics. The biosynthesis of these unusual sugars often starts with D-glucose-1-phosphate, which is converted to a nucleotide-linked form and then undergoes enzymatic modifications.

Research has shown that 4-deoxy-D-xylo-hexose and its azide (B81097) derivative, 4-azido-4-deoxy-D-glucose, can act as inhibitors of the enzyme lactose (B1674315) synthase, but only in the presence of α-lactalbumin. nih.gov This suggests that the 4-OH group of glucose is a crucial recognition element for effective binding to the lactose synthase system. nih.gov Such studies highlight the utility of this compound in dissecting the intricacies of enzyme-substrate interactions.

Detailed Research Findings on this compound

The study of this compound has yielded significant insights into various biochemical processes, primarily through its use as a molecular probe and as a precursor in biosynthetic pathways.

Chemical Synthesis and Characterization

The synthesis of this compound and its analogues often involves the multi-step chemical modification of more abundant sugars like D-galactose. A common strategy involves the SN2 displacement of a leaving group, such as a mesylate, at the C4 position with ions like iodide or azide, leading to an inversion of configuration at that center. nih.gov

Enzymatic synthesis also plays a role. For example, the enzyme UDPG-4,6-dehydratase catalyzes the formation of UDP-4-keto-6-deoxy-D-glucose from UDP-glucose, a key precursor in the biosynthesis of various deoxy sugars. asm.org Furthermore, enzymes have been identified that can convert TDP-4-keto-6-deoxy-D-glucose into other keto-deoxy intermediates, highlighting the enzymatic machinery available for creating diverse deoxy sugar structures. acs.org

Characterization of this compound and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure and stereochemistry.

Biochemical and Biological Research Applications

The primary application of this compound in research is as a tool to investigate biological systems. Its structural similarity to D-glucose allows it to interact with glucose-binding proteins and enzymes, while the absence of the C4 hydroxyl group provides a means to study the importance of this specific functional group.

Enzyme Inhibition Studies: As mentioned earlier, 4-deoxy-D-xylo-hexose has been shown to be an inhibitor of lactose synthase. nih.gov This inhibitory effect underscores the critical role of the 4-OH group in the binding of the acceptor substrate (D-glucose) to the enzyme. nih.gov

Biosynthetic Pathway Elucidation: Activated nucleotide derivatives of 4-deoxyglucose, such as TDP-4-keto-6-deoxy-D-glucose, are central intermediates in the biosynthesis of many complex deoxysugars. acs.org Studying the enzymes that act upon these intermediates helps to unravel the intricate pathways leading to the formation of bioactive natural products. asm.orgacs.org For instance, the enzyme Tyl1a from Streptomyces fradiae has been shown to convert TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose. acs.org

Probing Carbohydrate-Protein Interactions: The use of this compound and its analogues helps in understanding the structural requirements for carbohydrate recognition by proteins. The weaker binding of 4-deoxy-D-xylo-hexose to lactose synthase compared to D-glucose provides direct evidence for the importance of the C4 hydroxyl group in this interaction. nih.gov

Derivatives of this compound and their Significance

A variety of derivatives of this compound have been synthesized to expand its utility in research.

Azido-derivatives (e.g., 4-azido-4-deoxy-D-glucose): The azide group in these derivatives serves as a versatile chemical handle for "click chemistry" reactions, allowing the sugar to be conjugated to other molecules for applications such as fluorescent labeling or immobilization. Like its parent compound, 4-azido-4-deoxy-D-glucose also acts as an inhibitor of lactose synthase. nih.gov

Amino-derivatives (e.g., 4-amino-4-deoxy-D-glucopyranose): These derivatives are of interest in their own right and as intermediates for further chemical modifications. biosynth.comacs.org For example, dTDP-4-amino-4,6-dideoxy-D-glucose is a precursor in the biosynthesis of other modified sugars. nih.gov

Fluoro-derivatives (e.g., 4-fluoro-4-deoxy-D-glucopyranose): The introduction of a fluorine atom can significantly alter the electronic properties of the sugar molecule and can be a useful probe in biochemical studies. cymitquimica.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₂O₅ |

| Molar Mass | 164.16 g/mol nih.gov |

| Synonyms | 4-deoxy-D-xylo-hexose nih.gov |

| PubChem CID | 11593486 nih.gov |

Table 2: Key Derivatives of this compound in Research

| Derivative | Significance in Research |

|---|---|

| 4-azido-4-deoxy-D-glucose | Inhibitor of lactose synthase; provides a chemical handle for click chemistry. nih.gov |

| 4-amino-4-deoxy-D-glucopyranose | Building block for synthesizing other modified sugars and nucleosides. biosynth.comacs.org |

| TDP-4-keto-6-deoxy-D-glucose | Key intermediate in the biosynthesis of numerous deoxysugars and antibiotics. acs.org |

| 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose | Analogue of a bioactive compound with significantly enhanced glucose transport stimulatory activity. nih.gov |

This compound, while a simple structural analogue of D-glucose, holds considerable importance in the field of biochemical research. Its synthesis and the study of its interactions with biological systems have provided valuable insights into enzyme mechanisms and the principles of carbohydrate recognition. Furthermore, its role as a precursor to a diverse array of other deoxysugars places it at a crucial juncture in the biosynthesis of many important natural products. The continued exploration of this compound and its derivatives will undoubtedly continue to advance our understanding of the complex world of carbohydrate chemistry and biochemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4-,5+,6?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEMQQHXNOJATE-NSHGFSBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C(C1O)O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC([C@@H]([C@H]1O)O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Deoxy D Glucopyranose

Stereoselective Synthesis of 4-Deoxy-D-glucopyranose Scaffolds

The controlled synthesis of this compound requires precise stereochemical control at the C4 position. Various strategies have been developed to achieve this, often starting from readily available monosaccharide precursors.

Approaches from D-Galactopyranoside Precursors

A key strategy for the synthesis of this compound scaffolds involves the stereochemical inversion at the C4 position of a D-galactose derivative. Since D-galactose is a C4 epimer of D-glucose, a nucleophilic substitution reaction that proceeds with inversion of configuration (SN2) is an effective approach.

One reported synthesis of a 4-deoxy-D-glucose analog, specifically 4-deoxy-D-xylo-hexose, utilizes methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-α-D-galactopyranoside as the starting material. nih.gov The methylsulfonyloxy group at the C4 position is displaced by an iodide ion. nih.gov This reaction proceeds via an SN2 mechanism, resulting in the inversion of the stereochemistry at C4 and yielding the desired gluco-configuration in the intermediate, methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-iodo-α-D-glucopyranoside. nih.gov Subsequent removal of the protecting groups and reduction of the iodo group would furnish the this compound scaffold.

Modification of Known Synthetic Procedures for Deoxysugars

General methods for the synthesis of deoxysugars can be adapted to specifically produce this compound. wikipedia.orgacs.org These methods often involve the selective deoxygenation of a hydroxyl group. A common approach is the radical-mediated deoxygenation of a thiocarbonyl derivative, such as a Barton-McCombie deoxygenation. In the context of this compound synthesis, this would involve the selective protection of all hydroxyl groups except for the one at C4. This free hydroxyl group is then converted into a thiocarbonyl derivative (e.g., a xanthate or a thiocarbamate). Treatment of this intermediate with a radical initiator (like AIBN) and a radical mediator (such as tributyltin hydride) would lead to the reductive cleavage of the C-O bond at the C4 position, yielding the 4-deoxy derivative.

Another adaptable method is the reductive cleavage of a sulfonate ester. A protected glucose derivative with a free hydroxyl group at C4 can be converted to a good leaving group, such as a tosylate or mesylate. Subsequent reduction with a hydride reagent, like lithium aluminum hydride, can then effect the deoxygenation at the C4 position. The choice of protecting groups and reaction conditions is crucial to ensure the selectivity of the deoxygenation and to avoid unwanted side reactions.

Photochemically Based Synthesis Routes to Deoxy Sugars

Photochemical reactions offer an alternative pathway for the synthesis of deoxysugars, including this compound. tandfonline.com These methods often involve the photolysis of carbohydrate derivatives, leading to the cleavage of a C-O or C-halogen bond. tandfonline.com For instance, the photolysis of a carbohydrate ester in the presence of a hydrogen donor can lead to deoxygenation.

A plausible photochemical route to a this compound scaffold could involve the photolysis of a 4-iodo-D-glucopyranose derivative. The carbon-iodine bond is susceptible to homolytic cleavage upon UV irradiation, generating a carbon-centered radical at the C4 position. This radical can then abstract a hydrogen atom from a suitable donor, such as 2-propanol, to yield the desired 4-deoxy product. tandfonline.com

Another photochemical approach is the Norrish Type II reaction, which can be applied to carbohydrate-derived lactones for regioselective deoxygenation. acs.org This intramolecular hydrogen abstraction process, driven by UV light, could potentially be adapted for the synthesis of 4-deoxysugar precursors. acs.org

Synthesis of Halogenated this compound Analogs

The introduction of a halogen, particularly fluorine, at the C4 position of D-glucopyranose can significantly alter its biological properties. The synthesis of these halogenated analogs requires specific fluorinating reagents and careful control of reaction conditions.

4-Deoxy-4-fluoro-D-glucopyranose Synthesis

The synthesis of 4-deoxy-4-fluoro-D-glucopyranose has been accomplished through nucleophilic fluorination. A common strategy involves the displacement of a good leaving group at the C4 position of a suitably protected galactose derivative with a fluoride (B91410) ion. This SN2 reaction proceeds with inversion of configuration, converting the galacto- configuration at C4 to the desired gluco- configuration.

For example, a protected methyl α-D-galactopyranoside can be converted into a derivative with a leaving group, such as a mesylate, at the C4 position. Treatment of this intermediate with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), leads to the formation of the corresponding methyl 4-deoxy-4-fluoro-α-D-glucopyranoside. ru.nl

| Starting Material | Reagents | Product | Yield |

| Methyl 2,3,6-tri-O-benzoyl-4-O-mesyl-α-D-galactopyranoside | Tetrabutylammonium fluoride (TBAF) | Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-α-D-glucopyranoside | Not specified |

| 1,6-Anhydro-2,3-dideoxy-2,3-difluoro-4-O-triflate-β-ᴅ-talopyranose | Et₃N·3HF | 1,6-Anhydro-2,3,4-trideoxy-2,3,4-trifluoro-β-ᴅ-glucopyranose | 31% |

Fluorine Displacement Reactions

Nucleophilic displacement reactions are fundamental to the synthesis of 4-deoxy-4-fluoro-D-glucopyranose. acs.org The success of these reactions depends on several factors, including the nature of the leaving group, the fluorinating agent, and the solvent. acs.org

Commonly used fluorinating agents for this purpose include diethylaminosulfur trifluoride (DAST) and triethylamine (B128534) trihydrofluoride (Et₃N·3HF). nih.govresearchgate.net These reagents can be used to displace a hydroxyl group directly or a sulfonate ester. The stereochemical outcome of the reaction is a critical consideration. For instance, the deoxyfluorination at C4 of a 1,6-anhydro-β-D-hexopyranose derivative can lead to products with either inversion or retention of configuration, depending on the reaction conditions and the specific substrate. nih.gov The presence of neighboring fluorine atoms can also influence the reactivity and stereoselectivity of the fluorination at C4. nih.gov

| Substrate | Fluorinating Agent | Product (Configuration at C4) |

| 1,6-Anhydro-2,3-dideoxy-2,3-difluoro-4-O-triflate-β-ᴅ-talopyranose | Et₃N·3HF | Inversion (gluco) |

| 1,6-Anhydro-2,3-dideoxy-2,3-difluoro-4-O-triflate-β-ᴅ-talopyranose | Et₃N·1HF (in situ) | Retention (manno) |

Preparation of Nitrogen-Containing this compound Derivatives

The introduction of a nitrogen-containing functional group, such as an azide (B81097) or an amine, at the C-4 position of D-glucopyranose, yields derivatives with significant potential in biochemical and medicinal chemistry. These modifications can alter the molecule's biological activity, making them valuable as enzyme inhibitors or as building blocks for synthesizing more complex molecules.

Synthesis of 4-Azido-4-deoxy-D-glucose

The synthesis of 4-azido-4-deoxy-D-glucose is a key step for introducing a nitrogen functionality, as the azide group can be readily reduced to an amine. A common strategy involves the nucleophilic displacement of a suitable leaving group at the C-4 position by an azide ion.

One established method starts from a protected D-galactopyranoside, which has the C-4 hydroxyl group in an axial orientation, facilitating an SN2 reaction with inversion of configuration to the desired equatorial orientation of the glucose product. The synthesis typically proceeds as follows:

Activation of the C-4 Hydroxyl Group: The C-4 hydroxyl group of a suitably protected methyl D-galactopyranoside is activated by converting it into a good leaving group, such as a mesylate or triflate. For instance, methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside can be treated with methanesulfonyl chloride or triflic anhydride (B1165640) in the presence of a base like pyridine.

Nucleophilic Displacement: The resulting methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-α-D-galactopyranoside is then treated with sodium azide (NaN3) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The azide ion displaces the mesyloxy group via an SN2 mechanism, leading to an inversion of configuration at C-4 and forming methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside.

Deprotection: The protecting groups (benzoyl esters) are subsequently removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to yield the final product, 4-azido-4-deoxy-D-glucose.

This synthetic route has been successfully employed to produce crystalline methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside, which serves as a stable intermediate.

| Step | Reactant | Reagents | Product |

| 1 | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | Methanesulfonyl chloride, Pyridine | Methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-α-D-galactopyranoside |

| 2 | Methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-α-D-galactopyranoside | Sodium azide, DMF | Methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside |

| 3 | Methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside | Sodium methoxide, Methanol | 4-Azido-4-deoxy-D-glucose |

Synthesis of 4-Amino-4-deoxy-D-glucopyranose

4-Amino-4-deoxy-D-glucopyranose is typically synthesized from its azido (B1232118) precursor through reduction. The azide group is an excellent precursor for the amine functionality due to the mild conditions required for its conversion.

The synthesis generally follows these steps:

Preparation of the Azido Intermediate: As described in the previous section, a protected 4-azido-4-deoxy-D-glucopyranoside is synthesized. Methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside is a common intermediate.

Reduction of the Azide Group: The azide group is reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon with H2 gas) or with reducing agents like lithium aluminum hydride (LiAlH4) or triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction).

Deprotection: The final step involves the removal of any protecting groups from the sugar ring to yield 4-amino-4-deoxy-D-glucopyranose.

From the intermediate methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside (X), a number of derivatives of 4-amino-4-deoxy-D-glucose have been prepared, including methyl 4-amino-4-deoxy-α-D-glucopyranoside.

| Starting Material | Key Transformation | Product |

| Methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside | Reduction of azide (e.g., catalytic hydrogenation) and deprotection | 4-Amino-4-deoxy-D-glucopyranose |

Synthesis of Thio-Analogs of this compound

The replacement of the ring oxygen or a hydroxyl oxygen with a sulfur atom in a carbohydrate structure can lead to compounds with interesting biological properties, including enhanced stability against enzymatic degradation.

O1-Methyl-4-Deoxy-4-Thio-Beta-D-Glucose Synthesis

The synthesis of thio-analogs at the C-4 position involves the introduction of a thiol group. A common approach is through the nucleophilic displacement of a leaving group with a sulfur nucleophile.

A representative synthesis could proceed as follows:

Activation of the C-4 Hydroxyl: Starting from a suitable protected methyl glucopyranoside, the C-4 hydroxyl group is activated. Due to the stereochemistry of glucose, direct displacement at C-4 is difficult. Therefore, a starting material with the galactose configuration at C-4 is often used. For example, methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside can be used.

Introduction of Sulfur: The activated intermediate is then reacted with a sulfur nucleophile, such as potassium thioacetate, to introduce the thioester at the C-4 position with inversion of configuration.

Deprotection and Thiol Formation: The protecting groups are removed, and the thioester is hydrolyzed to yield the free thiol, resulting in the desired 4-thio-D-glucose derivative.

While the specific synthesis for O1-Methyl-4-Deoxy-4-Thio-Beta-D-Glucose is not detailed in the provided search results, a similar synthesis of a 4-thio-maltoside involved reacting methyl 2,3-di-O-benzoyl-4-O-trifluoromethylsulfonyl-6-deoxy-6-fluoro-α-D-galactopyranoside with a protected thio-glucose derivative to form the 4-thio linkage. Subsequent deprotection yielded the final product. This demonstrates the feasibility of introducing a sulfur atom at the C-4 position through nucleophilic substitution of a triflate group.

Synthesis of Other Positionally Modified Deoxy-D-glucopyranose Analogs for Comparative Studies

To understand the structure-activity relationships of biologically active molecules, analogs of this compound with modifications at other positions are often synthesized for comparative studies. These analogs help to elucidate the importance of specific hydroxyl groups for biological function.

For instance, the synthesis of 2-deoxy and 3-deoxy sugars allows for the investigation of how the absence of a hydroxyl group at these positions affects properties such as binding to enzymes or transporters.

A general approach for the synthesis of deoxy sugars involves the deoxygenation of a specific hydroxyl group. This can be achieved through various methods, such as the Barton-McCombie deoxygenation. This radical-based reaction typically involves:

Formation of a Thiocarbonyl Derivative: The target hydroxyl group is converted into a thiocarbonyl derivative, such as a xanthate or a thiocarbamate.

Radical-induced Reduction: The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) to reductively cleave the C-O bond, replacing the hydroxyl group with a hydrogen atom.

Recent advancements have also explored light-driven deoxygenation methods. For example, a UV-light-driven dealkyloxylation of carbohydrate-derived lactones has been developed as a sustainable method for synthesizing 2-deoxy lactones, which are direct precursors to 2-deoxy sugars. This catalyst- and additive-free protocol offers a mild alternative to traditional methods.

General Strategies for Selective Deoxygenation at C-4 Position

Selective deoxygenation at the C-4 position of D-glucopyranose presents a synthetic challenge due to the presence of multiple secondary hydroxyl groups with similar reactivity. General strategies often rely on indirect methods that involve the activation of the C-4 hydroxyl group followed by a reductive step.

A common and effective strategy involves the following sequence:

Regioselective Activation: The key to selective deoxygenation is the ability to selectively activate the C-4 hydroxyl group. This can sometimes be achieved through the use of protecting groups that sterically hinder other hydroxyls, or by exploiting subtle differences in reactivity. However, a more reliable method is to start with a precursor that has a different stereochemistry at C-4, such as D-galactose, where the axial C-4 hydroxyl group can sometimes be more readily activated.

Formation of a Stable Intermediate with a Good Leaving Group: The activated hydroxyl group is converted into a good leaving group. Common examples include:

Sulfonate Esters: Formation of mesylates, tosylates, or triflates.

Halides: Conversion of the hydroxyl group to an iodide or bromide. For instance, the synthesis of 4-iodo-4-deoxy-D-glucose has been reported as a precursor for other C-4 modified analogs.

Reductive Cleavage: The C-O bond of the intermediate is then cleaved reductively. This can be achieved by:

Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas. This method is effective for reducing halides and some sulfonate esters.

Radical Deoxygenation (Barton-McCombie reaction): If the hydroxyl group is first converted to a thiocarbonyl derivative.

Hydride Reductants: Using powerful hydride reagents like lithium aluminum hydride (LiAlH4).

An alternative approach involves the selective oxidation of the C-4 hydroxyl group to a ketone , followed by reduction of the ketone. The ketone can be converted to a dithioketal, which can then be reduced to a methylene (B1212753) group using Raney Nickel (Mozingo reduction). This multi-step process effectively removes the hydroxyl group. The challenge in this approach lies in the regioselective oxidation of the C-4 hydroxyl in the presence of other secondary hydroxyls.

| Strategy | Activation Step | Reductive Step |

| Via Sulfonate Ester/Halide | Conversion of C-4 OH to OMs, OTs, OTf, I, or Br | Catalytic hydrogenation or reduction with a hydride reagent |

| Via Ketone | Selective oxidation of C-4 OH to a ketone | Formation of a dithioketal followed by Raney Ni reduction |

Advanced Structural Characterization and Conformational Analysis

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools to investigate the structural and dynamic properties of carbohydrates like 4-Deoxy-d-glucopyranose at an atomic level. These methods provide insights that can be difficult to obtain through experimental techniques alone, offering a detailed view of molecular behavior, interactions with biological macromolecules, and energetic properties.

Molecular Dynamics (MD) Simulations of this compound and Enzyme Complexes

Molecular dynamics (MD) simulations have been utilized to understand the behavior of this compound within the active site of enzymes. These simulations provide a dynamic picture of the enzyme-substrate complex, revealing conformational changes and interactions that govern catalytic activity.

A study investigating the temperature dependence of enzyme turnover in a variant of Pseudomonas fragi glucose-1-dehydrogenase (ssGDH) employed MD simulations to explore the binding of various monosaccharides, including 4-Deoxy-d-glucose. The simulations revealed significant differences in the conformational behavior of 4-Deoxy-d-glucose within the enzyme's active site compared to D-glucose and other analogs.

The key findings from the cluster analysis of the MD simulation trajectories are summarized below:

| Substrate | Major Conformation Population | Orientation Relative to Catalytic Zinc | Implication |

| 4-Deoxy-D-glucose | Significant | Rotated away from the catalytic zinc | Preference for a non-reactive, inactive orientation |

| D-Glucose | >80% | Stable, reactive orientation | Efficient catalysis |

| 6-Deoxy-D-glucose | >80% | Similar to D-glucose | Efficient catalysis |

This computational analysis provided a structural explanation for experimental kinetic data, which showed apparent substrate inhibition for 4-Deoxy-d-glucose. The MD simulations suggested that the preference for an inactive, non-reactive orientation could be the underlying cause of this inhibition. In this orientation, the substrate is rotated away from the catalytic zinc, hindering the chemical reaction. This highlights the crucial role of the C4-hydroxyl group in maintaining a catalytically competent orientation within the active site of this particular enzyme.

Density Functional Theory (DFT) Calculations for Energetic Properties

Following a comprehensive literature search, no specific studies detailing Density Functional Theory (DFT) calculations for the energetic properties of this compound were identified. While DFT is a common method used to calculate the structural and energetic properties of carbohydrates and their derivatives, specific research applying this technique to this compound is not available in the searched sources.

Molecular Docking for Ligand-Protein Interaction Prediction

A thorough review of the available literature did not yield specific molecular docking studies focused on predicting the ligand-protein interactions of this compound. Although the molecular dynamics studies mentioned previously imply that an initial docking step was performed to place the ligand in the enzyme's active site, the detailed results of such a docking procedure (e.g., binding energy scores, predicted binding poses, and key intermolecular interactions) for this compound are not explicitly reported in the located scientific literature.

Conformational Landscape Exploration via Computational Methods

Specific computational studies dedicated to exploring the complete conformational landscape of this compound could not be located in the searched scientific literature. While computational methods are frequently used to analyze the conformations of monosaccharides, and studies exist for closely related derivatives such as 4-deoxy-4-fluoro-D-glucose, research detailing the specific rotamer populations, ring puckering, and relative energies of the conformers for this compound was not found.

Enzymatic Interactions and Biochemical Pathway Modulation

Investigation of Enzyme Substrate and Inhibitor Properties

The unique structural modification of 4-Deoxy-d-glucopyranose, specifically the removal of the hydroxyl group at the C-4 position, profoundly influences its interaction with various enzymes. This section explores its role as a substrate or inhibitor for several key enzymes.

Lactose (B1674315) synthase, an enzyme complex responsible for the synthesis of lactose in the mammary gland, has been a subject of investigation regarding its interaction with 4-deoxy-D-glucose analogs. Research has shown that 4-deoxy-D-xylo-hexose, a 4-deoxy analog of D-glucose, acts as an inhibitor of lactose synthase. However, its binding to the enzyme system is considerably weaker than that of D-glucose. nih.gov This observation underscores the critical role of the 4-hydroxyl group of the glucose substrate in the binding process to lactose synthase. nih.gov The inhibitory effect was noted only in the presence of α-lactalbumin, a regulatory protein of the lactose synthase complex. nih.gov

Table 1: Interaction of 4-Deoxy-D-glucose Analog with Lactose Synthase

| Compound | Role | Binding Affinity Compared to D-Glucose |

|---|---|---|

| 4-deoxy-D-xylo-hexose | Inhibitor | Weaker |

Glucose phosphate isomerase, also known as phosphoglucose isomerase, is a crucial enzyme in glycolysis and gluconeogenesis, catalyzing the reversible isomerization of glucose 6-phosphate to fructose 6-phosphate. Studies on the fluorinated analog, 4-deoxy-4-fluoro-D-glucose 6-phosphate, have demonstrated that it is a substrate for yeast glucose phosphate isomerase. nih.govnih.gov This indicates that the absence of a hydroxyl group at the C-4 position, when replaced by fluorine, does not prevent the enzyme from recognizing and converting the molecule. The product of this reaction, 4-deoxy-4-fluoro-D-fructose 6-phosphate, was also found to be a good substrate for phosphofructokinase, the subsequent enzyme in the glycolytic pathway. nih.govnih.gov

Table 2: Interaction of 4-Deoxy-4-fluoro-D-glucose 6-phosphate with Glucose Phosphate Isomerase

| Compound | Role |

|---|---|

| 4-deoxy-4-fluoro-D-glucose 6-phosphate | Substrate |

Hexokinase is the enzyme that catalyzes the first step of glycolysis, the phosphorylation of glucose to glucose 6-phosphate. The interaction of 4-deoxy-D-glucose analogs with hexokinase has been investigated to understand the substrate specificity of this enzyme. Studies using yeast hexokinase have shown that 4-deoxy-4-fluoro-D-glucose is a poor substrate for the enzyme. portlandpress.comnih.gov It exhibits a high Michaelis constant (Km) value of 8 x 10⁻² M, indicating a low affinity for the enzyme. nih.gov This suggests that the hydroxyl group at the C-4 position of glucose is important for efficient binding and phosphorylation by hexokinase.

Table 3: Kinetic Parameters of 4-Deoxy-4-fluoro-D-glucose with Yeast Hexokinase

| Substrate | Km (M) | Substrate Quality |

|---|---|---|

| 4-deoxy-4-fluoro-D-glucose | 8 x 10⁻² | Poor |

The hyperthermophilic archaeon Sulfolobus solfataricus metabolizes glucose through a non-phosphorylative Entner-Doudoroff pathway, which involves the enzyme glucose dehydrogenase (GDH). nih.gov There are at least two isoenzymes of GDH in S. solfataricus, GDH-1 and GDH-2. nih.gov While GDH-1 exhibits broad substrate specificity for both C5 and C6 sugars, GDH-2 is highly specific for glucose. nih.gov Kinetic analyses have revealed that GDH-1 has a high catalytic efficiency for both glucose and galactose. nih.govsemanticscholar.org There is currently no specific research available detailing the direct interaction of this compound with ssGDH. However, the known substrate promiscuity of GDH-1 suggests a possibility of interaction, which would require further investigation to confirm and characterize.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. They can also be used in transglycosylation reactions to synthesize oligosaccharides. The utility of 4-deoxyglucose analogs as glycosyl donors in such reactions has been explored. In a study using Aspergillus niger α-glucosidase, a 4-deoxy analog of p-nitrophenyl α-D-glucopyranoside (4D-Glc α-O-pNP) was used as a potential glycosyl donor. nih.govjst.go.jp The results showed that no products were obtained from the enzymatic reaction when 4D-Glc α-O-pNP was used as the donor with ethyl β-D-thioglucopyranoside as the acceptor. nih.govjst.go.jp This suggests that the absence of the hydroxyl group at the C-4 position of the glycosyl donor significantly hinders the catalytic activity of this particular α-glucosidase, making it an unsuitable substrate for deoxy oligosaccharide synthesis under these conditions.

Table 4: Outcome of Glycosidase-Catalyzed Synthesis Using a 4-Deoxy Analog

| Glycosyl Donor | Enzyme | Acceptor | Product Formation |

|---|---|---|---|

| 4-deoxy-p-nitrophenyl α-D-glucopyranoside | Aspergillus niger α-glucosidase | Ethyl β-D-thioglucopyranoside | None |

Role in Nucleotide Sugar Biosynthesis Pathways

The biosynthesis of many deoxysugars, which are components of various natural products and bacterial cell walls, proceeds through nucleotide sugar intermediates. nih.govnih.gov A common initial step in these pathways is the conversion of a nucleoside diphosphate (NDP)-hexose to an NDP-4-keto-6-deoxyhexose, a reaction catalyzed by 4,6-dehydratases. nih.govnih.gov For example, the biosynthesis of TDP-4-keto-6-deoxy-d-glucose from TDP-d-glucose is a key committed step in the formation of most bacterial deoxysugars. nih.gov

While direct evidence for the participation of free this compound in these pathways is not extensively documented, its structure suggests a potential role as a precursor or an intermediate if it can be converted to its nucleotide-activated form. The enzymatic machinery for the synthesis of deoxysugars is diverse, and bacteria, in particular, possess a wide array of enzymes for this purpose. nih.gov The formation of CDP-4-keto-6-deoxyglucose from CDP-D-glucose is the first irreversible step in the biosynthesis of the 3,6-dideoxysugar tyvelose in some pathogenic bacteria. nih.gov The pathways for the biosynthesis of other deoxysugars, such as those found in exopolysaccharides of lactic acid bacteria, also involve nucleotide sugar precursors like UDP-glucose and dTDP-rhamnose. mdpi.com Further research is needed to elucidate whether this compound can be phosphorylated and subsequently converted into a nucleotide sugar to enter these complex biosynthetic pathways.

Involvement in dTDP-4-keto-6-deoxy-D-glucose Pathways

The biosynthesis of many 6-deoxyhexoses, which are crucial components of bacterial cell walls and other natural products, proceeds through the intermediate thymidine diphosphate (dTDP)-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net This intermediate is a critical branch point in deoxysugar synthesis. nih.gov The pathway to generate this compound begins with dTDP-D-glucose, which is converted by the enzyme dTDP-D-glucose 4,6-dehydratase. researchgate.net

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. nih.gov

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. nih.govproteopedia.org

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Mediates the epimerization of the intermediate to form dTDP-4-keto-6-deoxy-L-mannose. nih.govresearchgate.net

RmlD (dTDP-4-keto-6-deoxy-L-mannose reductase): Reduces the C4 keto group to produce the final product, dTDP-L-rhamnose. nih.gov

The intermediate dTDP-4-keto-6-deoxy-D-glucose is also a precursor for other deoxysugars, such as D-mycaminose and D-fucose, highlighting its central role in these biosynthetic pathways. researchgate.netwikipedia.org

Enzymes Involved in Deoxysugar Biosynthesis (e.g., UDP-glucose 4,6-dehydratase)

A key enzyme family in the formation of 6-deoxysugars is the nucleoside diphosphate (NDP)-glucose 4,6-dehydratases. These enzymes catalyze the conversion of NDP-D-glucose to NDP-4-keto-6-deoxy-D-glucose. This reaction is the first committed step in the biosynthesis of L-rhamnose and other deoxysugars. researchgate.net

The enzyme dTDP-glucose 4,6-dehydratase (also known as RmlB) is a well-characterized member of this family. proteopedia.orguniprot.orgwikipedia.org The catalytic mechanism involves a three-step process that occurs while the substrate is bound to the enzyme:

Oxidation: The enzyme uses a tightly bound NAD+ cofactor to oxidize the C4-hydroxyl group of the glucose moiety, forming a 4-keto intermediate. researchgate.net

Dehydration: A water molecule is eliminated from C5 and C6. researchgate.net

Reduction: The C4-keto group is reduced by the newly formed NADH, which regenerates the NAD+ cofactor and yields the final product, dTDP-4-keto-6-deoxy-D-glucose. researchgate.net

Similarly, UDP-glucose 4,6-dehydratase (UGD) performs the same function but shows a strong preference for UDP-D-glucose as its substrate. researchgate.net This enzyme is crucial for pathways in organisms like fungi, where it initiates the L-rhamnose biosynthetic pathway by forming UDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.gov

Impact on Glycoconjugate Biosynthesis

Analogues of natural sugars, such as 4-deoxy-N-acetyl-D-glucosamine (4-deoxy-GlcNAc), can act as potent inhibitors of the biosynthesis of complex glycoconjugates like glycosaminoglycans.

Inhibition of Glycosaminoglycan Synthesis

Glycosaminoglycans (GAGs) are long, linear polysaccharides that are essential components of the extracellular matrix and cell surfaces. ru.nl Their biosynthesis involves the sequential addition of monosaccharide units by glycosyltransferases. The introduction of a 4-deoxy analogue can disrupt this process.

Research has shown that 4-deoxy-4-fluoro analogues of N-acetyl-D-glucosamine and N-acetyl-D-galactose can significantly inhibit the biosynthesis of hepatic glycosaminoglycans. nih.gov For instance, at a concentration of 1.0 mM, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose reduced the incorporation of radiolabeled precursors into cellular GAGs to just 12-18% of control levels. nih.gov This inhibition occurs because the analogue can be incorporated into the growing GAG chain, but the absence of the C4-hydroxyl group prevents further elongation, effectively terminating the chain.

Effects on Heparan Sulfate Expression

Heparan sulfate (HS) is a specific type of GAG involved in numerous biological processes, including cell signaling, angiogenesis, and tumor progression, largely through its ability to bind to growth factors. ru.nlnih.govfrontiersin.org The basic backbone of HS consists of repeating [-β1-4GlcA-α1-4GlcNAc-] units. ru.nl

Treatment of cells with 4-deoxy-GlcNAc has been demonstrated to cause a dose-dependent reduction in the expression of heparan sulfate on the cell surface. ru.nlnih.gov In one study using MV3 melanoma cells, incubation with 1 mM of the 4-deoxysugar resulted in an almost complete nullification of HS expression, while the parent sugar, GlcNAc, had no effect. ru.nlnih.gov This reduction in HS expression has significant downstream consequences. Cells treated with the 4-deoxysugar showed a greatly compromised ability to bind HS-dependent pro-angiogenic growth factors such as Fibroblast Growth Factor 2 (FGF-2) and Vascular Endothelial Growth Factor (VEGF). ru.nlnih.gov Consequently, in an in vitro angiogenesis assay, FGF-2-induced sprout formation by endothelial cells was strongly inhibited by 75% following treatment with the 4-deoxy analogue. ru.nl

| Parameter | Observation | Functional Consequence | Reference |

|---|---|---|---|

| HS Expression | Dose-dependent reduction in MV3 melanoma cells; almost nullified at 1 mM. | Loss of key cell surface co-receptors. | ru.nlnih.gov |

| Growth Factor Binding | Pronounced decrease in the binding of FGF-2 and VEGF to the cell surface. | Impaired signaling pathways dependent on these growth factors. | ru.nlnih.gov |

| Angiogenesis | Strong inhibition (75% reduction) of FGF-2-induced endothelial cell sprouting. | Potential anti-angiogenic effects. | ru.nl |

Mechanisms of Enzyme Binding and Substrate Specificity

The efficacy of 4-deoxy sugars as inhibitors stems from their specific interaction with enzymes, particularly the glycosyltransferases responsible for building polysaccharide chains.

Importance of the C4-Hydroxyl Group in Enzyme Recognition

The C4-hydroxyl group of hexoses like D-glucose and N-acetyl-D-glucosamine is a critical recognition site and reaction point for many enzymes. In the context of GAG biosynthesis, glycosyltransferases specifically recognize this hydroxyl group on the terminal sugar of a growing chain as the acceptor site for the next monosaccharide unit.

Substrate Inhibition Phenomena

The interaction of this compound with enzymes can lead to complex kinetic behaviors, including substrate inhibition. This phenomenon occurs when the binding of the substrate to the enzyme at high concentrations leads to a decrease in the catalytic rate, a deviation from the typical Michaelis-Menten kinetics.

Research on sorbitol dehydrogenase (ssGDH) has demonstrated that this compound can act as a substrate that also causes inhibition nih.gov. The mechanism behind this inhibition is linked to the way the molecule orients itself within the enzyme's active site. Molecular dynamics simulations have shown that the absence of the hydroxyl group at the C4 position leads to a change in the substrate's orientation, favoring nonreactive geometries. This altered binding mode, particularly at higher substrate concentrations, is consistent with the observation of substrate inhibition, where the enzyme-substrate complex is less likely to proceed to the product-formation step nih.gov. The main orientation of 4-deoxy-d-glucose within the active site shows a notable rotation away from the catalytic zinc ion, which is crucial for catalysis nih.gov.

Hydrogen Bonding Interactions at Enzyme Active Sites

The binding of a ligand within an enzyme's active site is stabilized by a network of non-covalent interactions, with hydrogen bonds playing a critical role. The specific pattern of these bonds determines the substrate's orientation and proximity to catalytic residues, thereby influencing the reaction's efficiency. In the case of this compound, the absence of the C4 hydroxyl group significantly alters its hydrogen bonding profile compared to D-glucose.

Studies with sorbitol dehydrogenase (ssGDH) reveal that this compound exhibits a distinct distribution of hydrogen bond interactions within the active site nih.gov. While the amino acid Thr41 is a primary hydrogen bonding partner for D-glucose, simulations show that for this compound, the residue Glu114 predominantly forms hydrogen bonds with the catalytically important O1 position of the sugar nih.gov. This shift in the hydrogen-bonding network contributes to the substrate's altered and less catalytically favorable orientation, which is linked to substrate inhibition nih.gov. The loss of specific hydrogen-bonding interactions results in a significant difference in the distribution of hydride donor-acceptor distances, a key factor in the enzyme's catalytic cycle nih.gov.

| Ligand | Primary Interacting Residue with O1 Position | Observed Consequence |

|---|---|---|

| D-Glucose | Thr41 | Efficient catalysis |

| This compound | Glu114 | Altered substrate orientation, leading to substrate inhibition |

Protein Dynamics and Conformational Changes Induced by Ligand Binding

In studies involving sorbitol dehydrogenase (ssGDH), the binding of this compound results in a global loss of correlated and anticorrelated motions throughout the protein when compared to the native substrate, D-glucose nih.gov. This indicates that local changes in the active site's hydrogen bonding network, caused by the absence of the C4 hydroxyl group, propagate throughout the entire tetrameric protein structure nih.gov. Specifically, the this compound-bound form of ssGDH demonstrates a more significant loss of correlated motion between the different monomers of the protein complex nih.gov. Molecular dynamics simulations further support this by showing that this compound adopts different orientations within the active site, with its main orientation being rotated away from the catalytic center, a conformational state distinct from that of D-glucose nih.gov.

| Ligand | Effect on Correlated Motion | Observed Conformational Orientation |

|---|---|---|

| D-Glucose | Baseline level of correlated and anticorrelated motions | One main, catalytically favorable orientation |

| This compound | Greater loss of correlated motion throughout the protein | Significant rotation away from the catalytic zinc; multiple orientations |

Cellular and Molecular Biological Research Applications

Modulation of Cellular Glucose Metabolism Pathways

The substitution of the hydroxyl group at the C-4 position of D-glucopyranose with a hydrogen atom yields 4-Deoxy-d-glucopyranose, a modification that significantly alters its metabolic fate compared to glucose.

Unlike D-glucose, which is readily phosphorylated by hexokinase to initiate glycolysis, 4-Deoxy-d-glucose demonstrates a distinct behavior. In studies using baker's yeast (Saccharomyces cerevisiae), it was found that 4-Deoxy-d-glucose is not a substrate for yeast hexokinase and consequently does not undergo the initial phosphorylation step required to enter the glycolytic pathway. nih.gov This is a significant point of divergence from other glucose analogs, such as 2-deoxy-D-glucose (2-DG), which is phosphorylated by hexokinase and competitively inhibits both hexokinase and phosphoglucose isomerase, effectively blocking glycolysis. nih.govnih.govphysiology.org

Research indicates that while not phosphorylated, 4-Deoxy-d-glucose does undergo a conversion to an unknown metabolite in yeast, a process that is sensitive to dinitrophenol. nih.gov This suggests that while it does not enter glycolysis directly, it is metabolically active within the cell.

The impact of this compound on ATP synthesis is not as direct as that of glycolytic inhibitors like 2-DG. By blocking glycolysis, 2-DG limits the production of pyruvate, a key substrate for the mitochondrial tricarboxylic acid (TCA) cycle, thereby greatly reducing ATP production. physiology.orgamazonaws.com

For 4-Deoxy-d-glucose, its metabolic effects are more subtle. The observation that its conversion in yeast is sensitive to the uncoupling agent dinitrophenol suggests an interaction with cellular energy processes, but direct inhibition of ATP synthesis pathways has not been definitively demonstrated. nih.gov In embryonic hippocampal neurons, for example, the inhibition of glycolysis with 2-DG leads to a near-complete decrease in cytosolic ATP, highlighting the cell's reliance on this pathway for energy. nih.gov Whether 4-Deoxy-d-glucose elicits a similar, albeit likely less potent, effect on cellular energy levels requires further investigation.

Table 1: Comparison of Metabolic Interference by Deoxyglucose Analogs

| Feature | This compound (in Yeast) | 2-Deoxy-d-glucose (General) |

|---|---|---|

| Substrate for Hexokinase | No nih.gov | Yes nih.gov |

| Phosphorylation | Not phosphorylated nih.gov | Phosphorylated to 2-DG-6-phosphate nih.govphysiology.org |

| Primary Metabolic Effect | Converted to an unknown metabolite nih.gov | Inhibition of hexokinase and phosphoglucose isomerase nih.govnih.gov |

| Glycolysis Involvement | Does not enter the glycolytic pathway nih.gov | Blocks glycolysis physiology.orgresearchgate.net |

| Effect on ATP Synthesis | Indirect; conversion is dinitrophenol-sensitive nih.gov | Reduces ATP production by inhibiting glycolysis nih.govamazonaws.com |

Effects on Protein Glycosylation and Cellular Stress Responses

Deoxyglucose compounds can interfere with the complex process of protein glycosylation, a critical post-translational modification that ensures proper protein folding and function. This interference can trigger cellular stress responses.

The inhibition of glycolysis and related metabolic pathways by glucose analogs like 2-DG can disrupt N-linked glycosylation. nih.govnih.gov This occurs because the synthesis of the necessary sugar building blocks for glycan chains is impaired. The result is an accumulation of unfolded or misfolded proteins within the lumen of the endoplasmic reticulum (ER), a condition known as ER stress. nih.govresearchgate.net

To cope with ER stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). wikipedia.orgnih.gov The UPR aims to restore ER homeostasis by:

Attenuating protein translation: This is primarily mediated by the PERK sensor, which phosphorylates the eukaryotic initiation factor 2α (eIF2α), reducing the load of new proteins entering the ER. wikipedia.orgnih.govresearchgate.net

Upregulating chaperone production: The UPR increases the transcription of genes encoding ER chaperones, such as GRP78 (also known as BiP), which assist in protein folding. nih.govwikipedia.org

Enhancing protein degradation: Misfolded proteins are removed through ER-associated degradation (ERAD). researchgate.net

If these measures fail to resolve the stress, the UPR shifts towards initiating apoptosis, often involving the transcription factor CHOP. nih.govresearchgate.net While these mechanisms are well-documented for 2-DG, specific studies confirming the induction of ER stress by this compound are needed to fully understand its effects on these pathways.

Table 2: Key Components of the Unfolded Protein Response (UPR)

| Component | Function in UPR |

|---|---|

| PERK | ER stress sensor; phosphorylates eIF2α to reduce global protein synthesis. nih.govresearchgate.net |

| IRE1 | ER stress sensor; initiates splicing of XBP1 mRNA to produce an active transcription factor. nih.govnih.gov |

| ATF6 | ER stress sensor; translocates to the Golgi, is cleaved, and the resulting fragment acts as a transcription factor. researchgate.netnih.gov |

| GRP78 (BiP) | ER chaperone; binds to unfolded proteins and keeps UPR sensors inactive under non-stress conditions. nih.govnih.gov |

| CHOP | Transcription factor induced during prolonged ER stress that promotes apoptosis. nih.gov |

Interactions with Cellular Transport Systems

The entry of glucose and its analogs into cells is the first critical step for their metabolic activity. This process is mediated by specific transport proteins.

In mammalian cells, glucose uptake is primarily handled by the GLUT family of facilitated diffusion transporters and the SGLT family of sodium-glucose cotransporters. wikipedia.orgdojindo.com Glucose analogs often compete with D-glucose for these same transporters to enter the cell. physiology.orgnih.gov

Specific research on 4-Deoxy-d-glucose in the baker's yeast Saccharomyces cerevisiae has shown that it is transported into the cell by both the constitutive glucose carrier and the inducible galactose carrier. nih.gov This transport was found to be potently inhibited by uranyl ions. nih.gov The study also noted that the intracellular concentration of 4-Deoxy-d-glucose did not exceed the extracellular concentration, indicating that it is not transported against a concentration gradient. nih.gov These findings confirm that 4-Deoxy-d-glucose utilizes specific hexose transport systems to gain entry into cells, which is a prerequisite for its subsequent metabolic effects.

Impact on Cellular Growth and Protein Synthesis (Mechanistic Studies)

Research into the precise effects of this compound on cellular growth and protein synthesis is often contextualized by studies on its various analogues, most notably 2-deoxy-D-glucose (2-DG) and N-acetylated or fluorinated derivatives. These related compounds provide mechanistic insights that may inform our understanding of this compound.

Studies on analogues suggest a complex role in cellular processes. For instance, a 4-deoxy analogue of N-acetyl-D-glucosamine (4-deoxy-GlcNAc) was found to reduce the expression of heparan sulphate in MV3 melanoma cells in a dose-dependent manner. biosynth.com Despite this significant impact on polysaccharide biosynthesis, the treated cells remained viable and proliferated at a rate comparable to control cells. researchgate.net This suggests that the primary mechanism of action for this particular analogue is not direct cytotoxicity or inhibition of the core growth machinery but rather interference with specific biosynthetic pathways that can affect cell signaling, such as the binding of growth factors. biosynth.com

In contrast, the more extensively studied analogue, 2-deoxy-D-glucose, is a well-documented inhibitor of glycolysis and cellular growth. nih.goviiarjournals.org The mechanism involves cellular uptake via glucose transporters, followed by phosphorylation to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govnih.gov This phosphorylated form cannot be further metabolized and accumulates within the cell, where it acts as a competitive inhibitor of phosphoglucose isomerase and a non-competitive inhibitor of hexokinase. nih.govnih.gov This inhibition of glycolysis leads to a depletion of cellular ATP, which can trigger cell cycle arrest and, in many cancer cell lines, induce apoptosis (programmed cell death). nih.govnih.govwustl.edu

The impact on protein synthesis has also been investigated, primarily using analogues. Some 4-deoxy analogues of 2-acetamido-2-deoxy-D-glucose have been identified as significant inhibitors of both glycoconjugate and protein biosynthesis. researchgate.net Specifically, certain derivatives were shown to cause a significant reduction in the incorporation of L-[¹⁴C]leucine, a direct measure of total cellular protein synthesis. researchgate.net Similarly, 2-DG has been shown to significantly decrease protein synthesis from L-[U-¹⁴C]leucine in rat cerebral cortex slices at concentrations as low as 0.5 mM. researchgate.net The inhibition of protein synthesis by 2-DG is thought to be a consequence of ATP depletion, as protein synthesis is an energy-intensive process. youtube.com

The table below summarizes key research findings on the impact of 4-deoxy-D-glucose analogues on cellular processes.

| Compound Studied | Cell Line / System | Observed Effect | Implied Mechanism |

| 4-deoxy analogue of N-acetyl-D-glucosamine | MV3 Melanoma Cells | Dose-dependent reduction of heparan sulphate expression; no significant impact on cell proliferation or viability. biosynth.com | Interference with heparan sulphate chain elongation, leading to compromised growth factor binding. biosynth.com |

| 4-deoxy analogues of 2-acetamido-2-deoxy-D-glucose | Hepatocytes | Significant inhibition of protein and glycoconjugate biosynthesis (reduced L-[¹⁴C]leucine incorporation). researchgate.net | Direct or indirect inhibition of the cellular machinery responsible for protein and glycoconjugate synthesis. |

| 2-deoxy-D-glucose (2-DG) | Various Cancer Cell Lines | Inhibition of cell growth, cell cycle arrest, and induction of apoptosis. iiarjournals.orgnih.govwustl.edu | Inhibition of glycolytic enzymes (hexokinase, phosphoglucose isomerase) leading to ATP depletion and oxidative stress. nih.govnih.govnih.gov |

| 2-deoxy-D-glucose (2-DG) | Rat Cerebral Cortex Slices | Significant decrease in protein synthesis from L-[U-¹⁴C]leucine at concentrations ≥0.5 mM. researchgate.net | Likely secondary to ATP depletion caused by the inhibition of glycolysis. researchgate.net |

Applications as Molecular Probes in Biochemical Systems

Deoxy sugars, including this compound and its derivatives, serve as valuable molecular probes in biochemical and structural biology research. Their utility stems from their ability to act as structural mimics of natural sugars while lacking specific hydroxyl groups, which can halt or alter enzymatic reactions, thereby allowing researchers to investigate reaction mechanisms and enzyme-substrate interactions.

Fluorinated analogues, such as 4-deoxy-4-fluoro-β-D-glucose, are particularly useful in this regard. They have been employed as molecular probes to investigate the mechanisms of enzyme reactions and to study the rearrangements of protein-bound saccharides that occur during non-enzymatic protein glycation.

This compound itself has been utilized in structural biology to understand protein-carbohydrate interactions. Its presence as a ligand in a protein-bound 3D structure, available in the Protein Data Bank (PDB), indicates its use in elucidating the binding-site architecture of carbohydrate-binding proteins. nih.gov By co-crystallizing a protein with this deoxy sugar, researchers can map the specific hydrogen bonds and hydrophobic interactions that govern substrate recognition and binding, without the complication of the catalytic reaction proceeding.

Furthermore, the study of enzymes involved in the biosynthesis of deoxy sugars, such as CDP-D-glucose 4,6-dehydratase, provides insight into how these unique sugars are formed. nih.gov While not a direct use of this compound as a probe, this research is fundamental to understanding the biological pathways where such molecules play a role and informs the design of new probes and inhibitors. nih.gov

The table below details applications of this compound and its close analogues as molecular probes.

| Compound / System | Research Application | Scientific Insight Gained |

| 4-Deoxy-alpha-D-Glucose | Co-crystallization with proteins for X-ray crystallography (e.g., PDB ID: 1CXL). nih.gov | Provides a static snapshot of how the protein's active site recognizes and binds the glucose scaffold. |

| 4-deoxy-4-fluoro-β-D-glucose | Probing enzyme reaction mechanisms and protein glycation. | Elucidates the role of specific hydroxyl groups in enzymatic catalysis and the mechanisms of saccharide rearrangements. |

| CDP-D-glucose 4,6-dehydratase (Enzyme Study) | Mechanistic studies of an enzyme that produces 4-keto-6-deoxy sugars. nih.gov | Reveals coenzyme and substrate binding events essential for the formation of 6-deoxyhexoses. nih.gov |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and quantifying 4-Deoxy-d-glucopyranose, particularly from biological matrices or reaction mixtures where other sugars are present. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical goal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like deoxy sugars. Due to the lack of a strong chromophore in this compound, detection often requires derivatization or the use of universal detectors.

Separation Modes:

Hydrophilic Interaction Chromatography (HILIC): This is a common and effective mode for separating highly polar compounds like sugars. scholarsresearchlibrary.com It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. Analytes elute in order of increasing polarity. scholarsresearchlibrary.com

Reversed-Phase (RP) HPLC: While less common for underivatized sugars due to poor retention, RP-HPLC can be used, especially after derivatization to increase the hydrophobicity of the analyte.

High-Performance Anion-Exchange Chromatography (HPAEC): This technique is particularly useful for separating carbohydrates. At high pH, the hydroxyl groups of sugars become weakly acidic and can be separated on a strong anion-exchange resin. news-medical.net

Detection Methods:

Evaporative Light Scattering Detector (ELSD): ELSD is a quasi-universal detector suitable for analytes that are less volatile than the mobile phase, making it ideal for HILIC separations where mobile phases are highly organic. scholarsresearchlibrary.com

Refractive Index (RI) Detector: An RI detector is another universal option, though it is sensitive to temperature and mobile phase composition changes and generally offers lower sensitivity than ELSD. scholarsresearchlibrary.com

Fluorescence Detection: Pre-column derivatization with a fluorescent tag, such as 2-aminobenzoic acid, can significantly enhance sensitivity and specificity, allowing for the quantification of deoxy sugars in complex samples like plasma. nih.gov

| Technique | Stationary Phase (Column) | Typical Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|

| HILIC | Altech Altima HP HILIC (silica-based) | Acetonitrile/Water Gradient | ELSD | scholarsresearchlibrary.com |

| HPAEC | Anion-exchange resin | Aqueous sodium hydroxide | Pulsed Amperometric Detection (PAD) | news-medical.net |

| RP-HPLC (with derivatization) | C18 | Acetonitrile/Buffer | Fluorescence (e.g., after tagging with 2-aminobenzoic acid) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com Since sugars like this compound are non-volatile, a crucial derivatization step is required to convert them into volatile analogues. shimadzu.com

Derivatization: The hydroxyl groups of the sugar are chemically modified, most commonly through trimethylsilylation, to produce per-O-trimethylsilyl (TMS) derivatives. core.ac.uk This process replaces the active hydrogens on the hydroxyl groups with TMS groups, reducing the molecule's polarity and increasing its volatility and thermal stability. shimadzu.comnist.gov

Analysis: The derivatized sample is injected into the gas chromatograph, where the volatile sugar derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. youtube.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification of the compound by comparing it to spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nist.govmdpi.com This method is highly effective for determining the composition of complex carbohydrate mixtures.

| Derivatization Method | Common Reagent | GC Column Type | Key Advantage | Reference |

|---|---|---|---|---|

| Trimethylsilylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | HP-5MS (5% phenyl methyl siloxane) | Creates volatile and thermally stable derivatives for GC analysis. | nist.govmdpi.com |

| Methoxime-trimethylsilylation | Methoxyamine hydrochloride followed by a silylating agent | Capillary columns (e.g., Stabilwax) | Prevents the formation of multiple anomeric peaks by stabilizing the open-chain form. | shimadzu.comshimadzu.com |

Mass Spectrometry for Structural Elucidation and Biosynthetic Pathway Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of this compound and its derivatives. Soft ionization techniques are particularly important for analyzing intact carbohydrate molecules.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that transfers molecules from solution into the gas phase as intact ions with minimal fragmentation. nsf.gov Carbohydrates like this compound typically have low proton affinity and are often analyzed as adducts with alkali metals (e.g., [M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). researchgate.net

In tandem mass spectrometry (MS/MS), these precursor ions are selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. researchgate.net For monosaccharides, fragmentation can help confirm the identity and structure. In larger molecules containing a this compound unit, CID experiments are crucial for determining connectivity and the sequence of sugar residues by observing the cleavage of glycosidic bonds. researchgate.net This technique is highly sensitive and specific, making it suitable for characterizing complex glycoconjugates and intermediates in biosynthetic pathways. nsf.govresearchgate.net

Advanced NMR Techniques for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural characterization of organic molecules in solution. For this compound, NMR provides detailed information on its covalent structure, stereochemistry, and conformational dynamics.

In aqueous solution, reducing sugars exist as an equilibrium mixture of different forms, primarily the α- and β-pyranose anomers. nih.gov

¹H NMR: The proton NMR spectrum allows for the identification of these anomers. The chemical shifts of the anomeric protons (H1) are particularly diagnostic, as are their scalar (J) coupling constants with adjacent protons (H2), which provide information about the dihedral angle and thus the stereochemistry at the anomeric center.

¹³C NMR: The carbon spectrum complements the proton data, providing chemical shifts for each carbon atom in the molecule.

2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all the proton and carbon signals unambiguously by establishing connectivity between protons (COSY) and directly bonded proton-carbon pairs (HSQC). slu.se

Specialized Techniques: For complex mixtures where signals overlap, selective 1D techniques such as sel-TOCSY (Total Correlation Spectroscopy) or FESTA (Frequency-Edited Selective TOCSY Acquisition) can be employed to obtain clean, individual spectra for each anomer, enabling a more complete characterization. acs.orgnih.gov

The detailed analysis of chemical shifts and coupling constants allows for the determination of the predominant chair conformation (e.g., ⁴C₁) of the pyranose ring and the orientation of its substituents. nih.gov

| Proton | Chemical Shift (δ, ppm) - β-anomer | Chemical Shift (δ, ppm) - α-anomer | Technique | Reference |

|---|---|---|---|---|

| H1 | 4.65 | 5.22 | ¹H{¹⁹F} NMR | acs.org |

| H2 | 3.25 | 3.55 | ¹H{¹⁹F} NMR | acs.org |

| H3 | 3.50 | 3.80 | ¹H{¹⁹F} NMR | acs.org |

| H4 | 4.80 | 4.90 | ¹H{¹⁹F} NMR | acs.org |

X-ray Diffraction for Solid-State Structural Determination

While NMR reveals the structure in solution, X-ray diffraction provides the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique is the gold standard for determining molecular geometry, including absolute configuration, bond lengths, bond angles, and torsional angles.

For a 4-deoxy sugar derivative like 4-deoxy-4-fluoro-β-d-glucopyranose, single-crystal X-ray diffraction analysis has confirmed that the molecule adopts a slightly distorted ⁴C₁ chair conformation in the solid state. nih.gov The analysis also reveals detailed information about the conformation of the exocyclic hydroxymethyl group and the intricate network of intermolecular hydrogen bonds that define the crystal packing. nih.gov Such data are invaluable for understanding the intrinsic conformational preferences of the molecule and for calibrating computational models. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₁FO₅ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | nih.gov |

| a (Å) | 8.2381 (2) | nih.gov |

| b (Å) | 4.8690 (1) | nih.gov |

| c (Å) | 9.1458 (2) | nih.gov |

| β (°) | 98.532 (1) | nih.gov |

| Ring Conformation | Distorted ⁴C₁ Chair | nih.gov |

Future Directions and Emerging Research Avenues in the Study of 4 Deoxy D Glucopyranose

The field of glycobiology continues to uncover the critical roles of rare and modified sugars in complex biological processes. Among these, 4-Deoxy-D-glucopyranose and its derivatives are emerging as significant molecules for both therapeutic and research applications. The absence of the hydroxyl group at the C-4 position confers unique chemical properties that researchers are leveraging to design specific inhibitors, probes, and modulators of carbohydrate-mediated interactions. This article explores the future directions and burgeoning research avenues centered on this specific deoxysugar.

Q & A

Q. What are the primary synthetic routes for 4-Deoxy-D-glucopyranose, and how do reaction conditions influence yield?

The synthesis of this compound typically involves selective deoxygenation at the C4 position of D-glucose. Common methods include:

- Reductive elimination : Using thioglycoside intermediates treated with tributyltin hydride (BuSnH) to remove the hydroxyl group .

- Enzymatic modification : Leveraging deoxy-sugar biosynthetic pathways in bacteria, such as GDP-4-deoxy-6-deoxy-D-glucose pathways . Yield optimization requires careful control of temperature (e.g., 60–80°C for reductive elimination) and protection/deprotection of other hydroxyl groups to prevent side reactions. Characterization via H/C NMR and mass spectrometry is critical for confirming structural integrity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural elucidation relies on:

- NMR spectroscopy : Anomeric proton signals (δ 4.5–5.5 ppm) and C chemical shifts (C1 ~100–105 ppm) confirm the pyranose ring and deoxygenation site .

- X-ray crystallography : Resolves spatial conformation, particularly the chair vs. boat configuration of the sugar ring .

- Polarimetry : Determines optical rotation to verify enantiomeric purity (e.g., [α] +52° for D-configuration) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general precautions for deoxy sugars include:

- Use of nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Neutralization of waste with 10% sodium bicarbonate before disposal.

- Storage in anhydrous conditions at 4°C to prevent decomposition .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Discrepancies arise in studies of antimicrobial activity:

- Evidence for activity : Some 4-deoxy derivatives inhibit bacterial glycosidases by mimicking transition states .

- Contradictory findings : Lack of efficacy in Gram-negative strains due to poor membrane permeability . Resolution requires standardized assays (e.g., MIC testing under controlled osmotic conditions) and structural analogs with improved lipophilicity .

Q. What methodological challenges arise in synthesizing this compound-containing oligosaccharides, and how are they addressed?

Key challenges include:

- Regioselective glycosylation : The deoxy site alters steric/electronic effects, complicating coupling. Use of trichloroacetimidate donors with BF-OEt catalysis improves α/β selectivity .

- Protection strategies : Temporary silyl ethers (e.g., TBDMS) at C3/C6 prevent undesired side reactions . Advanced techniques like automated solid-phase synthesis enable scalable production of oligosaccharides for glycobiology studies .

Q. How does this compound serve as a mechanistic probe in enzyme inhibition studies?

The compound acts as a competitive inhibitor for glycosyltransferases by mimicking the oxocarbenium ion transition state. Experimental approaches include:

- Kinetic assays : Measuring values via Lineweaver-Burk plots.

- X-ray crystallography : Resolving enzyme-inhibitor complexes to identify binding interactions (e.g., hydrogen bonds with catalytic aspartate residues) .

Methodological Recommendations

- For synthesis : Prioritize reductive elimination with BuSnH for scalability, but validate purity via HPLC-MS .

- For conformational analysis : Combine NMR (ROESY for spatial proximity) and MD simulations for a holistic view .